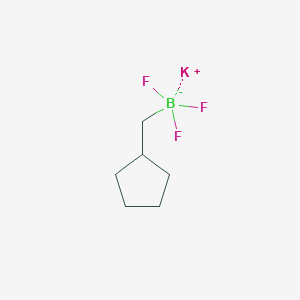

Potassium cyclopentylmethyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;cyclopentylmethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BF3.K/c8-7(9,10)5-6-3-1-2-4-6;/h6H,1-5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRMEECWFFIVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CCCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678458 | |

| Record name | Potassium (cyclopentylmethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331282-37-2 | |

| Record name | Potassium (cyclopentylmethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of potassium cyclopentylmethyltrifluoroborate

An In-Depth Technical Guide to the Synthesis of Potassium Cyclopentylmethyltrifluoroborate

Abstract

This guide provides a comprehensive, technically-grounded methodology for the . Potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents in modern organic synthesis, prized for their stability and efficacy in cross-coupling reactions.[1] Unlike their boronic acid counterparts, which can be prone to decomposition and protodeboronation, organotrifluoroborate salts are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without special precautions.[2][3][4] This document details a reliable, one-pot procedure for the preparation of this compound, commencing from cyclopentylmethyl bromide. It elucidates the underlying reaction mechanisms, provides a step-by-step experimental protocol, and contextualizes the synthesis with field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5] The success of this reaction hinges on the nature of the organoboron nucleophile. While boronic acids have been the traditional workhorses, their limitations—such as trimerization to form boroxines and susceptibility to protodeboronation—can complicate reaction outcomes and reagent stability.[5]

Potassium organotrifluoroborates, BF₃K, represent a superior class of reagents that elegantly circumvent these issues.[2] Their tetracoordinate boron center renders them significantly more stable than the corresponding tricoordinate boronic acids.[5] They are readily prepared from various organoboron precursors using the inexpensive and effective fluorinating agent, potassium hydrogen fluoride (KHF₂).[5][6] The cyclopentylmethyl moiety is a valuable structural motif in medicinal chemistry, and accessing it via a stable trifluoroborate salt provides a reliable method for its incorporation into complex molecular architectures.[7] This guide presents a validated pathway for its synthesis.

Core Synthetic Strategy & Mechanistic Insights

The is most effectively achieved through a one-pot sequence starting from a suitable alkyl halide. The overall transformation leverages the nucleophilicity of an organometallic intermediate to form a carbon-boron bond, which is then converted to the stable trifluoroborate salt.

The key steps are:

-

Formation of an Organometallic Reagent: Cyclopentylmethyl bromide is converted into its corresponding Grignard reagent, cyclopentylmethylmagnesium bromide. This step transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic one.

-

Boronation: The Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This forms a tetracoordinate borate "ate" complex.

-

Trifluoroborate Salt Formation: The intermediate borate complex is treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). KHF₂ serves as the fluoride source, displacing the alkoxy groups to form the highly stable trifluoroborate anion, which precipitates from the solution as its potassium salt.[6] Vedejs and co-workers demonstrated that KHF₂ is highly efficient for this conversion from boronic acids or their precursors.[6]

Reaction Mechanism Diagram

Caption: Reaction mechanism for the .

Detailed Experimental Protocol

This protocol outlines a self-validating workflow designed for robustness and reproducibility. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) until the final aqueous workup.

Safety Precautions:

-

Potassium Hydrogen Fluoride (KHF₂) is corrosive and toxic. In the presence of water or acid, it can release hydrogen fluoride (HF) gas.[3] Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Glassware may be etched over time.[3]

-

Organometallic Reagents (n-BuLi, Grignard reagents) are pyrophoric and/or water-reactive.

-

Anhydrous Solvents are essential for the formation of the Grignard reagent.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Typical Amount |

| Cyclopentylmethyl bromide | C₆H₁₁Br | 163.06 | 1.0 | 16.3 g (100 mmol) |

| Magnesium Turnings | Mg | 24.31 | 1.2 | 2.9 g (120 mmol) |

| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 1.1 | 20.7 g (110 mmol) |

| Potassium Hydrogen Fluoride | KHF₂ | 78.10 | 3.0 - 4.0 | 31.2 g (400 mmol) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | ~400 mL |

| Saturated NH₄Cl (aq) | NH₄Cl | - | - | ~200 mL |

| Methanol (MeOH) | CH₃OH | - | - | As needed |

| Water (H₂O) | H₂O | - | - | As needed |

Step-by-Step Methodology

-

Grignard Reagent Formation: a. Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a stream of nitrogen. b. Add magnesium turnings (1.2 eq) to the flask. c. Add ~50 mL of anhydrous THF. d. Dissolve cyclopentylmethyl bromide (1.0 eq) in ~100 mL of anhydrous THF and add it to the dropping funnel. e. Add a small portion (~10%) of the bromide solution to the magnesium suspension. Initiation is indicated by gentle bubbling and warming. If the reaction does not start, a small crystal of iodine can be added. f. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the resulting dark grey solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Boronation Step: a. In a separate flame-dried flask, dissolve triisopropyl borate (1.1 eq) in ~150 mL of anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Slowly transfer the freshly prepared Grignard reagent from the first flask to the cold borate solution via cannula over ~30 minutes. Causality: A low temperature and slow addition are critical to prevent the addition of a second equivalent of the Grignard reagent to the boron center. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Trifluoroborate Salt Formation and Isolation: a. Cool the reaction mixture in an ice bath. b. Slowly quench the reaction by adding saturated aqueous ammonium chloride (~200 mL). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 100 mL). Discard the aqueous layer. d. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude boronic acid/ester as an oil. e. Dissolve the crude oil in methanol (~100 mL). f. In a separate flask (Nalgene® is recommended to prevent etching), dissolve potassium hydrogen fluoride (4.0 eq) in water (~150 mL).[3] Cool this solution in an ice bath. g. Add the KHF₂ solution to the methanolic solution of the boronic acid/ester in portions. A thick white precipitate should form.[3] h. Stir the resulting slurry vigorously at room temperature for 1-2 hours. i. Isolate the white solid by vacuum filtration. j. Wash the filter cake sequentially with cold water and then cold methanol to remove excess salts and impurities. k. Dry the crystalline solid under high vacuum to afford pure this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the .

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] It can be coupled with a wide range of aryl and vinyl halides or triflates to install the cyclopentylmethyl group, a valuable step in the synthesis of complex organic molecules for pharmaceutical and agrochemical research.[9][10] The stability of the trifluoroborate salt allows for the use of near-stoichiometric amounts of the reagent, improving atom economy compared to reactions with less stable boronic acids.[5]

Conclusion

This guide has detailed a robust and reliable synthetic route to this compound, a stable and highly useful organoboron reagent. By following a carefully controlled one-pot procedure involving Grignard reagent formation, boronation, and subsequent fluorination with KHF₂, researchers can access this valuable building block in high yield. The inherent stability and ease of handling of the final product make it a superior alternative to traditional boronic acids for applications in Suzuki-Miyaura cross-coupling, facilitating the streamlined synthesis of complex molecular targets.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(10), 2031–4. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 334. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(14), 5545–5554. [Link]

-

Dreher, S. D. (2008). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania ScholarlyCommons. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Wang, L., & Li, P. (2018). Synthesis of alkyl potassium trifluoroborate salts or boronic ester using Katritzky salts and B2cat2. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. . [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

ResearchGate. (n.d.). Synthesis of potassium trifluoroborate salts 6a, 9a, and 13; and diol 44. ResearchGate. [Link]

-

Molander, G. A., & Aparece, R. D. (2016). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 81(15), 6527–34. [Link]

-

May, S. A., et al. (2016). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 20(6), 1105–1111. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound [myskinrecipes.com]

- 8. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [repository.upenn.edu]

- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium Cyclopentylmethyltrifluoroborate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and efficient reagents is a perpetual endeavor. Among the various classes of organoboron compounds, potassium organotrifluoroborates have emerged as exceptionally valuable building blocks, particularly in the realm of carbon-carbon bond formation. Their increasing prominence stems from their remarkable stability to air and moisture, a stark contrast to the often-sensitive nature of their boronic acid and ester counterparts. This inherent stability simplifies handling and storage, making them highly attractive for a broad range of applications, from academic research to industrial-scale pharmaceutical synthesis. This guide provides a detailed exploration of the properties and applications of a specific and increasingly relevant member of this class: potassium cyclopentylmethyltrifluoroborate.

Section 1: Core Properties of this compound

This compound is a white crystalline solid that serves as a stable and efficient source of the cyclopentylmethyl nucleophile in cross-coupling reactions. Its utility is underpinned by a unique combination of physical and chemical properties.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 331282-37-2 | [1] |

| Molecular Formula | C₆H₁₁BF₃K | [1][2] |

| Molecular Weight | 190.06 g/mol | [2] |

| Appearance | White crystalline solid | General observation for this class of compounds |

| Melting Point | Data not available in searched literature | |

| Solubility | Soluble in polar organic solvents | Inferred from typical reaction conditions |

| Stability | Air and moisture stable |

Note: Specific experimental data for melting point and solubility were not found in the reviewed literature. The solubility is inferred from its use in various solvent systems for chemical reactions.

Structural Elucidation and Spectroscopic Data

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the characterization of organotrifluoroborates.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentylmethyl moiety. The protons on the carbon adjacent to the boron atom will likely appear as a broad multiplet due to coupling with the quadrupolar boron nucleus. The remaining cyclopentyl protons would appear as overlapping multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum will display distinct resonances for each carbon atom in the cyclopentylmethyl group. The carbon atom directly bonded to the boron will exhibit a broad signal due to quadrupolar relaxation.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for trifluoroborate salts. A single, sharp resonance is anticipated, characteristic of the three equivalent fluorine atoms bonded to the boron center.[3] The chemical shift provides confirmation of the trifluoroborate anion's presence.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal confirming the tetracoordinate nature of the boron atom. The chemical shift will be indicative of the BF₃⁻ group.[3]

1.2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the B-F stretching vibrations, typically observed in the 950-1150 cm⁻¹ region. Additionally, C-H stretching and bending vibrations of the cyclopentylmethyl group will be present.

Section 2: Synthesis and Handling

The synthesis of this compound follows a well-established and straightforward protocol common to many organotrifluoroborates.

Synthetic Pathway

The most common and efficient method for the preparation of this compound involves a two-step sequence starting from the corresponding organohalide.

Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The use of this compound in this cycle offers several advantages over traditional boronic acids, including enhanced stability and, in some cases, improved reaction efficiency due to a lower propensity for protodeboronation. [5]

Experimental Protocol: A General Procedure

The following is a representative, non-optimized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, THF/water)

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2-3 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the chosen solvent system. The mixture is typically degassed by sparging with the inert gas for 10-15 minutes.

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the reaction vessel under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Section 4: Significance in Drug Discovery and Development

The introduction of small alkyl groups, such as the cyclopentylmethyl moiety, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The cyclopentyl group can enhance metabolic stability by blocking sites of oxidation and can improve lipophilicity, which influences cell permeability and target engagement.

The stability and ease of use of this compound make it a valuable tool for the late-stage functionalization of complex molecules in drug discovery programs. Its ability to participate in robust and scalable Suzuki-Miyaura couplings allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. While a specific, named drug synthesis utilizing this exact reagent was not identified in the surveyed literature, its potential for such applications is clear given the prevalence of the cyclopentyl motif in pharmaceuticals and the advantages of organotrifluoroborate chemistry.

Conclusion

This compound is a stable, versatile, and highly effective reagent for the introduction of the cyclopentylmethyl group in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the formation of C(sp³)-C(sp²) bonds, a critical transformation in the synthesis of complex organic molecules, including those with pharmaceutical relevance. The straightforward synthesis, exceptional stability, and ease of handling of this compound position it as a valuable tool in the arsenal of modern synthetic chemists. As the demand for efficient and robust synthetic methodologies continues to grow, the importance of reagents like this compound in both academic and industrial research is set to increase.

References

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Molander, G. A., & Ito, T. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 9(5), 821–824. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(19), 7372–7377. [Link]

- Molander, G. A., & Yun, C.-S. (2002).

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Nader, L. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved January 7, 2026, from [Link]

- Steffenhagen, M. W., & Molander, G. A. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 11(6), 844–853.

-

Steffenhagen, M. W., & Molander, G. A. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]

Sources

- 1. 331282-37-2 | Potassium (cyclopentylmethyl)trifluoroborate | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. This compound [myskinrecipes.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Cyclopentylmethyltrifluoroborate: Structure, Stability, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

In the landscape of modern organic synthesis, the quest for stable, efficient, and versatile reagents is perpetual. Among the array of organoboron compounds utilized in carbon-carbon bond formation, potassium organotrifluoroborates have emerged as a superior class of reagents, particularly for the widely-used Suzuki-Miyaura cross-coupling reaction.[1][2] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and exhibit variable stability, potassium organotrifluoroborates are typically crystalline, free-flowing solids that demonstrate remarkable stability to both air and moisture.[1][3][4] This enhanced stability simplifies handling and storage, obviating the need for strictly inert atmospheric conditions and contributing to improved reproducibility in experimental setups.[5]

This guide focuses specifically on potassium cyclopentylmethyltrifluoroborate, a valuable building block for introducing the cyclopentylmethyl moiety into complex molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery, where the incorporation of carbocyclic groups can influence the lipophilicity, metabolic stability, and binding affinity of pharmacologically active compounds. As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a field-proven perspective on the structure, stability, and practical application of this important reagent.

Part 1: Core Directive

This guide is structured to provide a comprehensive understanding of this compound, beginning with its fundamental chemical structure and properties, moving to its stability profile, and culminating in a practical guide to its application in a key synthetic transformation. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized throughout.

Part 2: Scientific Integrity & Logic

Structure and Characterization of this compound

The molecular formula of this compound is C₆H₁₁BF₃K, with a molecular weight of approximately 190.06 g/mol . The structure consists of a potassium cation (K⁺) and a cyclopentylmethyltrifluoroborate anion ([C₅H₉CH₂BF₃]⁻). The core of its reactivity lies in the tetracoordinate boron atom, which is bonded to a cyclopentylmethyl group and three fluorine atoms. This stands in contrast to the tricoordinate boron in boronic acids. The presence of the three electron-withdrawing fluorine atoms increases the electron density at the boron center, forming a stable "ate" complex. This tetracoordinate nature masks the inherent Lewis acidity of the boron atom, rendering the C-B bond less susceptible to premature cleavage, a common issue with boronic acids.[2]

Caption: 2D representation of this compound.

Characterization of this compound, and organotrifluoroborates in general, is routinely performed using multinuclear NMR spectroscopy.

-

¹H NMR: Provides information on the protons of the cyclopentylmethyl group.

-

¹³C NMR: Confirms the carbon skeleton.

-

¹⁹F NMR: A highly sensitive nucleus, the ¹⁹F NMR spectrum typically shows a sharp singlet or a narrow quartet (due to coupling with ¹¹B), providing a clear signature for the trifluoroborate moiety.

-

¹¹B NMR: The chemical shift and signal multiplicity in the ¹¹B NMR spectrum are indicative of the coordination state of the boron atom. For tetracoordinate organotrifluoroborates, a broad singlet is typically observed.

A comprehensive study on the NMR spectral data of various potassium organotrifluoroborates provides a valuable reference for researchers working with these compounds.[6]

Stability Profile: A Key Advantage in Synthesis

One of the most significant advantages of potassium organotrifluoroborates is their exceptional stability.[3] Unlike many organoboron reagents that require storage under inert gas and at low temperatures, this compound is a solid that is stable to air and moisture, allowing for long-term storage under ambient conditions.[5] Commercial suppliers often recommend storage at -20°C under an inert atmosphere for optimal long-term preservation.

The stability of organotrifluoroborates can be attributed to the strength of the boron-fluorine bonds and the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from degradation pathways such as oxidation and protodeboronation.[7]

| Condition | Stability Assessment | Rationale |

| Air/Oxygen | High | The tetracoordinate boron is less susceptible to oxidation compared to the empty p-orbital of tricoordinate boronic acids. |

| Moisture/Water | High | While hydrolysis to the corresponding boronic acid can occur under certain conditions (e.g., in the presence of a base during a reaction), the salt is generally stable in the presence of ambient moisture. |

| Acidic Media | Moderate to High | Studies on various potassium organotrifluoroborates have shown a degree of stability towards acids, indicating a relatively strong carbon-boron bond.[3] |

| Basic Media | Moderate | In the presence of a base, which is often a requirement for Suzuki-Miyaura coupling, the trifluoroborate can slowly hydrolyze to the active boronic acid species. |

| Temperature | High | Organotrifluoroborates are generally thermally stable solids. |

This robust stability profile translates to greater reliability and convenience in the laboratory, reducing the need for specialized handling techniques and improving the overall efficiency of synthetic workflows.

Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound serves as an excellent nucleophilic partner in these reactions, coupling with a wide range of aryl and heteroaryl halides and triflates. The following protocol is a representative procedure adapted from established methods for similar potassium alkyltrifluoroborates and serves as a robust starting point for researchers.[5]

Objective: To synthesize a biaryl compound through the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)

-

This compound (1.05 - 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar electron-rich phosphine ligand (4 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (3.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Standard laboratory glassware for workup and purification

Experimental Protocol:

-

Reaction Setup: In a Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.

-

Catalyst Preparation and Addition: In a separate vial, weigh out the palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%). Briefly purge the vial with inert gas. Add this catalyst/ligand mixture to the main reaction vessel under a positive pressure of the inert gas.

-

Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water to remove inorganic salts. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Causality in Protocol Design:

-

Choice of Base: A base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It is believed to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which is the active species in the transmetalation. Potassium carbonate is a common and effective choice.

-

Solvent System: The use of a biphasic toluene/water system is common. Toluene solubilizes the organic reactants and the catalyst, while water helps to dissolve the base and the potassium salts.

-

Ligand Selection: Electron-rich, bulky phosphine ligands like SPhos are often employed to promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the reductive elimination of the final product.

-

Inert Atmosphere: While the potassium trifluoroborate salt itself is air-stable, the palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen. An inert atmosphere is therefore essential for achieving high catalytic activity and preventing catalyst degradation.

Part 3: Visualization & Formatting

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a testament to the advancements in organoboron chemistry. Its superior stability, ease of handling, and high reactivity make it an invaluable reagent for medicinal chemists and process development scientists. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in the synthesis of complex, biologically active molecules, thereby accelerating the pace of drug discovery and development.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Stefani, H. A., & Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Silva, F. P., Jr., & da Silva, J. F. (2007). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 45(12), 1028–1033. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. 331282-37-2|Potassium (cyclopentylmethyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 2. This compound | 331282-37-2 [chemicalbook.com]

- 3. boronpharm.com [boronpharm.com]

- 4. This compound,331282-37-2-Amadis Chemical [amadischem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CAS/ID No. 331282-37-2) | Reagentia [reagentia.eu]

air and moisture stability of alkyltrifluoroborates

An In-Depth Technical Guide to the Air and Moisture Stability of Alkyltrifluoroborates

Authored by a Senior Application Scientist

Abstract

Potassium alkyltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, prized for their enhanced stability and broad utility compared to traditional organoboron compounds. This guide provides an in-depth analysis of the air and moisture stability of these valuable reagents. Moving beyond the general assertion of their stability, we will explore the underlying chemical principles that govern their behavior, the subtle mechanisms of their decomposition, and the critical factors that influence their hydrolytic half-life. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of how to effectively handle, store, and deploy alkyltrifluoroborates to ensure experimental success and reproducibility.

Introduction: A New Paradigm in Organoboron Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern carbon-carbon bond formation.[1] Historically, this chemistry has relied upon trialkylboranes, alkylboronic acids, and alkylboronate esters.[2] However, these traditional reagents are often beset by practical challenges; trialkylboranes are sensitive to air and moisture, requiring in-situ preparation, while boronic acids can be prone to decomposition and protodeboronation, complicating stoichiometry and storage.[1][2]

Potassium organotrifluoroborates have risen as a superior class of nucleophilic boron reagents that elegantly circumvent these issues.[3][4] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and ambient moisture, allowing for long-term storage without degradation and simplifying handling procedures.[1][5][6] This inherent stability, coupled with their high reactivity in a plethora of chemical transformations, has cemented their role as vital building blocks in complex molecule synthesis and drug discovery programs.[2][4] While most alkyltrifluoroborates are considered indefinitely stable to air and moisture for storage purposes, their reactivity in solution, particularly in the presence of water, is a nuanced topic critical for their successful application.[2][3][7]

The Foundation of Stability: The Tetracoordinate Boron "Ate" Complex

The exceptional stability of alkyltrifluoroborates stems from the structure of the boron center. Unlike boronic acids, which feature a vacant p-orbital on a trivalent, Lewis-acidic boron atom, alkyltrifluoroborates possess a tetracoordinate, anionic boron center, often referred to as an "ate" complex.[8]

This structural distinction is the cornerstone of their stability for several reasons:

-

No Vacant Orbital: The boron atom's octet is complete, rendering the molecule non-Lewis acidic. This prevents coordination with oxygen and subsequent oxidative degradation, a common decomposition pathway for boronic acids.[8]

-

Steric Shielding: The three fluorine atoms and the alkyl group sterically encumber the boron center, providing a physical barrier against attack by water or other nucleophiles.

-

Strong Boron-Fluorine Bonds: The high electronegativity of fluorine creates strong, stable B-F bonds, contributing to the overall robustness of the trifluoroborate moiety.

This combination of electronic saturation and steric hindrance protects the crucial carbon-boron bond, making alkyltrifluoroborates stable, handleable crystalline solids.[9]

The Mechanism of Hydrolysis: A Prerequisite for Reactivity

While valued for their stability on the shelf, the synthetic utility of alkyltrifluoroborates in reactions like the Suzuki-Miyaura coupling paradoxically requires their controlled decomposition. The active nucleophilic species in these reactions is generally considered to be the corresponding boronic acid, not the trifluoroborate salt itself.[8] Therefore, the "instability" of the trifluoroborate in the reaction pot—its hydrolysis—is a critical and necessary step.

The hydrolysis is not a simple, irreversible decomposition but rather a stepwise equilibrium involving the exchange of fluoride ligands for hydroxide groups.[10] This process can be visualized as a "slow-release" mechanism, where the stable trifluoroborate salt acts as a protected form of the more sensitive boronic acid, generating it in situ at a rate geared to the catalytic turnover.[11][12][13] This slow release minimizes side reactions like homocoupling and protodeboronation that can plague reactions using boronic acids directly.[10][12]

Caption: Stepwise hydrolysis of a potassium alkyltrifluoroborate to the active boronic acid.

Key Factors Influencing Hydrolytic Stability

The rate of hydrolysis, and thus the stability of an alkyltrifluoroborate under reaction conditions, is not uniform. It is profoundly influenced by a combination of electronic, chemical, and physical factors. Understanding these factors is crucial for troubleshooting and optimizing reactions.

Electronic and Structural Effects

The nature of the organic "R" group in the R-BF₃K salt plays a dominant role in determining its hydrolysis rate. A comprehensive study by Lennox and Lloyd-Jones categorized organotrifluoroborates into three classes based on their hydrolytic half-lives under basic conditions (THF/H₂O, Cs₂CO₃).[12][13]

| Class | R Group Examples | Typical Half-life (t₀.₅) | Hydrolysis Profile | Causality |

| I | Isopropyl, Cyclopropyl, Vinyl | ≤ 1 hour | Fast | Prone to direct dissociation of a fluoride ion to form a neutral, three-coordinate difluoroborane intermediate (R-BF₂).[12] |

| II | p-F-phenyl, Naphthyl, Benzyl | 1–24 hours | Slow / Controlled | Hydrolysis proceeds via an acid-catalyzed pathway, which is paradoxical under basic conditions but explained by phase-splitting phenomena.[11][13] |

| III | Alkynyl, Electron-poor aryls | ≥ 24 hours (to weeks) | Very Slow | These substrates are exceptionally resistant to hydrolysis. The strong electron-withdrawing nature of the R group strengthens the B-F bonds and destabilizes any developing positive charge on boron during ligand exchange.[12] |

Electron-rich substrates generally hydrolyze faster than electron-poor ones because they can better stabilize the intermediate difluoroborane species.[14]

The "Acid-Base Paradox" and the Role of Fluorophiles

While hydrolysis is a reaction with water, its rate is dramatically affected by the surrounding chemical environment.

-

Acid Catalysis: The hydrolysis of many organotrifluoroborates, particularly Class II reagents, is catalyzed by acid.[11][13]

-

The Paradox in Basic Media: In Suzuki-Miyaura reactions, which are run under basic conditions (e.g., Cs₂CO₃), this creates a paradox. The explanation lies in phase splitting of the common THF/H₂O solvent system induced by the base. This can create a lower pH in the bulk medium where the trifluoroborate resides, allowing for acid-catalyzed hydrolysis to proceed.[11][13]

-

Fluoride Sequestration: The hydrolysis equilibrium is driven forward by the removal of fluoride ions from the solution. Glass surfaces (silica) are effective "fluorophiles" that can react with and sequester the released fluoride (as HF or KHF₂), thereby accelerating the overall hydrolysis rate.[10][14] This explains why reaction rates can be sensitive to the type and surface area of the reaction vessel (e.g., borosilicate glass vs. PTFE).[10]

Physical and Environmental Factors

The practical stability and decomposition rate can also be influenced by the physical setup of the experiment:

-

Reaction Vessel: The shape, size, and material of the reaction vessel can impact the hydrolysis profile due to differences in surface area (for fluoride sequestration) and mixing efficiency.[10][13]

-

Stirring Rate: Inefficient mixing can exacerbate the phase-splitting effect, leading to inconsistent and unpredictable hydrolysis rates.[13]

Experimental Protocol: Assessing Alkyltrifluoroborate Stability

To quantitatively assess the stability of a specific alkyltrifluoroborate under defined conditions (e.g., a buffered aqueous solution), a standardized protocol is necessary. ¹⁹F or ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is the preferred analytical method as it allows for direct monitoring of the trifluoroborate and its decomposition products.

Step-by-Step Stability Assessment Workflow

-

Preparation of Standard: Prepare a stock solution of the alkyltrifluoroborate in a non-hydrolytic solvent (e.g., dry DMSO-d₆ or CD₃CN) with a known internal standard.

-

Initiation of Study: Add a precise volume of the stock solution to the test medium (e.g., a specific pH buffer, cell culture media, or reaction solvent system) at a controlled temperature (e.g., 25 °C or 37 °C). This is Time Zero (T₀).

-

Time-Point Sampling: Immediately acquire an NMR spectrum at T₀. Subsequently, acquire spectra at predetermined intervals (e.g., T = 1, 2, 4, 8, 24 hours).

-

Spectral Analysis: Integrate the signal corresponding to the R-BF₃⁻ species against the internal standard at each time point. The disappearance of this signal indicates decomposition. Concurrently, monitor for the appearance of new signals corresponding to hydrolysis products like the boronic acid.

-

Data Analysis: Plot the percentage of remaining alkyltrifluoroborate versus time. From this plot, key stability metrics such as the hydrolytic half-life (t₁/₂) can be determined.

Caption: A typical experimental workflow for determining the hydrolytic stability of an alkyltrifluoroborate.

Best Practices for Handling and Storage

Based on their inherent chemical nature, the following guidelines ensure the long-term viability and purity of alkyltrifluoroborate reagents.

-

General Storage: Store potassium alkyltrifluoroborates in well-sealed containers in a cool, dry place away from direct sunlight and strong acids.[15][16][17] Ambient temperature is suitable for long-term storage of these crystalline solids.[1]

-

Inert Atmosphere: While generally air-stable, storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent any potential long-term, slow oxidation or interaction with atmospheric moisture, especially after the container has been opened.

-

Avoid Incompatibilities: Keep alkyltrifluoroborates segregated from strong oxidizing agents and strong acids.[17][18] Contact with strong acid can lead to rapid hydrodeboration.[7]

-

Use in Solution: When preparing solutions for reactions, use anhydrous solvents unless aqueous conditions are explicitly required by the protocol. Be mindful that once dissolved in protic or aqueous solvent systems, the hydrolysis process will begin. Solutions should generally be used fresh and not stored.

Conclusion

Potassium alkyltrifluoroborates represent a significant advancement in synthetic chemistry, offering a powerful combination of benchtop stability and potent reactivity. Their stability is not an absolute property but a dynamic characteristic governed by their tetracoordinate boron structure. While exceptionally stable as dry solids, they are designed to hydrolyze under specific, often aqueous, conditions to release the active boronic acid species required for cross-coupling. A thorough understanding of the factors that control this hydrolysis—including the electronic nature of the alkyl group, pH, solvent system, and even the reaction vessel—is paramount for any scientist seeking to leverage these reagents to their full potential. By adhering to the principles and protocols outlined in this guide, researchers can ensure the reliable and reproducible application of alkyltrifluoroborates in the synthesis of novel chemical entities.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. ([Link])

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. ([Link])

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. ([Link])

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. ([Link])

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. ([Link])

-

Organic Chemistry Portal. (n.d.). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ([Link])

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. ([Link])

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. ([Link])

-

Mizoguchi Gorgoll, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal Club Presentation. ([Link])

-

Longdom Publishing. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. ([Link])

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol. ([Link])

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. ([Link])

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station Int. Ed. ([Link])

-

Vedejs, E., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access. ([Link])

-

University of California, Riverside. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. ([Link])

-

Louisiana State University. (n.d.). Chemical Storage Guidelines. ([Link])

-

The University of Texas at Austin. (n.d.). Chemical Storage Safety Guide. Environmental Health and Safety. ([Link])

-

University of Georgia Office of Research. (2022). Guidelines for Chemical Storage and Management. ([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 9. longdom.org [longdom.org]

- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lsu.edu [lsu.edu]

- 16. ehs.web.baylor.edu [ehs.web.baylor.edu]

- 17. research.uga.edu [research.uga.edu]

- 18. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

The Bench-Stable Boronic Acid Surrogate: A Technical Guide to the Preparation of Potassium Organotrifluoroborates

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pursuit of robust, reliable, and user-friendly reagents is paramount. While boronic acids have revolutionized carbon-carbon bond formation through the Suzuki-Miyaura coupling, their inherent instability, propensity for dehydration to form boroxines, and occasionally challenging purification present significant hurdles. This guide provides an in-depth exploration of the synthesis of potassium organotrifluoroborates (R-BF₃K) from boronic acids, establishing them as superior, bench-stable surrogates. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and field-tested experimental protocol, and present data that underscores the broad applicability and advantages of this compound class for researchers, scientists, and drug development professionals.

Introduction: Overcoming the Limitations of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and broad utility.[1] The key organoboron nucleophile in this reaction is traditionally the boronic acid. However, their use is not without complications. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate stoichiometric calculations and affect reactivity.[2][3] Furthermore, many boronic acids are sensitive to air and moisture, leading to decomposition and diminished yields over time.

Potassium organotrifluoroborates have emerged as a powerful solution to these challenges. These crystalline, solid compounds are remarkably stable to both air and moisture, allowing for indefinite storage on the benchtop without special precautions.[1][4][5] Their well-defined monomeric structure ensures accurate stoichiometry in reactions.[6] This enhanced stability and ease of handling make them particularly attractive in the context of drug discovery and development, where reproducibility and scalability are critical.

The Strategic Advantage of the Trifluoroborate Moiety

The enhanced stability of potassium organotrifluoroborates stems from the formation of a tetracoordinate boron "ate" complex. The presence of three highly electronegative fluorine atoms draws electron density towards the boron, which in turn forms a stable ionic bond with the potassium counterion. This structure protects the carbon-boron bond from premature protodeboronation and other degradation pathways that can plague boronic acids.[7]

The utility of organotrifluoroborates extends beyond their stability. They are competent nucleophiles in a wide array of cross-coupling reactions and can be used in other transformations where boronic acids might be unsuitable.[8][9] The trifluoroborate group can be viewed as a protecting group for the boronic acid, which can be unmasked under the reaction conditions, often leading to cleaner reactions and higher yields.

The Core Transformation: From Boronic Acid to Trifluoroborate

The most efficient and widely adopted method for the preparation of potassium organotrifluoroborates from boronic acids was popularized by Vedejs and co-workers in 1995.[2][10][11] The reaction is elegantly simple, involving the treatment of a boronic acid with potassium hydrogen difluoride (KHF₂).

Mechanistic Rationale: The Critical Role of KHF₂

A key question for the discerning scientist is: why potassium hydrogen difluoride and not the seemingly more straightforward potassium fluoride (KF)? The answer lies in the reaction mechanism and the nature of the boronic acid starting material. Boronic acids are often in equilibrium with their boroxine forms. Potassium fluoride alone is generally not effective at displacing the hydroxyl ligands of the boronic acid or the B-O-B bonds of the boroxine.[2]

Potassium hydrogen difluoride, in an aqueous medium, acts as a source of both fluoride ions and hydrofluoric acid (HF). The in situ generation of HF is crucial for the efficient protonation and cleavage of the B-OH and B-O-B bonds, facilitating the sequential substitution with fluoride ions to form the stable trifluoroborate salt. It is important to note that due to the slow release of HF, this reaction can cause etching of standard glassware over time; the use of plasticware is a recommended precaution for prolonged reactions or storage.[4]

Field-Proven Experimental Protocol

This protocol is a robust, general procedure for the conversion of a wide range of boronic acids to their corresponding potassium organotrifluoroborates.

Reagents and Equipment

-

Organoboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0-4.0 equiv)

-

Methanol (MeOH)

-

Deionized water

-

Erlenmeyer flask or plastic bottle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware for recrystallization (if necessary)

-

Solvents for recrystallization (e.g., acetonitrile, acetone, diethyl ether)

Step-by-Step Procedure

-

Dissolution of Boronic Acid: In an appropriately sized Erlenmeyer flask, dissolve the organoboronic acid in a minimal amount of methanol with stirring. The volume of methanol should be sufficient to fully dissolve the starting material at room temperature.

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride. This is achieved by adding KHF₂ to deionized water with stirring until no more solid dissolves.

-

Reaction Execution: While vigorously stirring the methanolic solution of the boronic acid, add the saturated aqueous KHF₂ solution dropwise. A voluminous white precipitate of the potassium organotrifluoroborate salt will typically begin to form immediately or within a few minutes.[6]

-

Reaction Completion and Isolation: Continue stirring the mixture at room temperature for 15-30 minutes to ensure complete conversion. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold methanol, followed by diethyl ether, to remove any residual starting materials and impurities.

-

Drying: Dry the isolated white solid under vacuum to a constant weight. The product is typically obtained in high purity.

Purification and Troubleshooting

-

Purity: For most applications, the product obtained after filtration and washing is of sufficient purity. However, for analytical standards or particularly sensitive applications, recrystallization can be performed. A common solvent system is acetonitrile or a mixture of acetone and diethyl ether.[10]

-

Low Solubility: Some organotrifluoroborates exhibit low solubility in common organic solvents, which can make purification from inorganic byproducts challenging. In such cases, continuous Soxhlet extraction has been shown to be an effective purification method.[12]

-

Incomplete Fluorination: For certain electron-deficient boronic acids, the standard protocol may result in incomplete conversion to the trifluoroborate. In these instances, the use of KHF₂ in conjunction with aqueous HF may be necessary to drive the reaction to completion.[2]

Substrate Scope and Performance

The conversion of boronic acids to potassium organotrifluoroborates is a highly general and high-yielding reaction. The table below provides a representative, though not exhaustive, list of substrates that have been successfully converted, demonstrating the broad applicability of this method.

| Boronic Acid Substrate | Product | Yield (%) | Reference |

| Phenylboronic acid | Potassium phenyltrifluoroborate | 82 | [6][10] |

| 4-Methoxyphenylboronic acid | Potassium (4-methoxyphenyl)trifluoroborate | >95 | Vedejs, E. et al. J. Org. Chem.1995 |

| 4-Chlorophenylboronic acid | Potassium (4-chlorophenyl)trifluoroborate | >95 | Vedejs, E. et al. J. Org. Chem.1995 |

| 1-Naphthylboronic acid | Potassium (1-naphthyl)trifluoroborate | 93 | Organic Syntheses2011 , 88, 253 |

| Vinylboronic acid pinacol ester | Potassium vinyltrifluoroborate | 85-95 | Molander, G. A. et al. Org. Lett.2002 |

| Cyclopropylboronic acid | Potassium cyclopropyltrifluoroborate | ~90 | Darses, S.; Genet, J.-P. Chem. Rev.2008 |

Characterization: Confirming Success

Confirmation of the successful synthesis of the potassium organotrifluoroborate is typically achieved through standard spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹⁹F NMR: This is one of the most diagnostic techniques. The three equivalent fluorine atoms coupled to the boron atom typically appear as a sharp singlet or a broad quartet (due to coupling with the quadrupolar ¹¹B nucleus) in the range of -129 to -141 ppm.[13]

-

¹¹B NMR: The ¹¹B NMR spectrum will show a characteristic 1:3:3:1 quartet due to coupling with the three fluorine atoms (J(¹¹B-¹⁹F)). The chemical shift is typically observed between -2.5 and 7 ppm.[2][13]

-

¹H and ¹³C NMR: These spectra will be consistent with the structure of the organic moiety, with slight shifts in the resonances of the atoms closest to the boron center compared to the parent boronic acid.

Conclusion

The conversion of boronic acids to potassium organotrifluoroborates using potassium hydrogen difluoride is a foundational and enabling transformation in modern organic synthesis. The resulting salts offer exceptional stability, ease of handling, and defined stoichiometry, overcoming the inherent limitations of their boronic acid precursors. The protocol described herein is robust, scalable, and applicable to a wide array of substrates, making it an indispensable tool for researchers in both academic and industrial settings. By adopting this methodology, scientists can enhance the reliability and efficiency of their synthetic endeavors, particularly in the critical area of cross-coupling chemistry for drug discovery and materials development.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Vedejs, E.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry1995 , 60 (10), 3020–3027. [Link]

-

PubChem. Potassium phenyltrifluoroborate. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Organic Syntheses2011 , 88, 253-263. PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN THE SYNTHESIS OF 1-NAPHTHOL. [Link]

-

Molander, G. A.; Brown, A. R. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry2006 , 71 (25), 9681–9686. [Link]

-

SciSpace. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids (1995). [Link]

-

Organic Syntheses2006 , 84, 131. PREPARATION OF POTASSIUM trans-(β-STYRYL)TRIFLUOROBORATE. [Link]

-

ResearchGate. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

-

Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. ACS Publications2006 . [Link]

-

Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Chemical Society Reviews2009 , 38, 2528-2544. [Link]

-

Stefani, H. A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry2009 , 47 (10), 873-878. [Link]

-

Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry2003 , 68 (11), 4302–4314. [Link]

-

Prakash, G. K. S.; et al. One-Pot Syntheses of a Variety of Tetrabutylammonium Organotrifluoroborates. Organic Syntheses2012 , 89, 380. [Link]

-

Chem-Station. Organotrifluoroborate Salts. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scispace.com [scispace.com]

- 12. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of organotrifluoroborate formation with KHF2

An In-Depth Technical Guide to the Mechanism of Organotrifluoroborate Formation with KHF₂

Abstract

Potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally versatile and robust reagents in modern organic synthesis. Their superior stability to air and moisture, crystalline nature, and predictable reactivity make them invaluable surrogates for the often-unstable boronic acids, particularly in transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling.[1][2][3] This guide provides an in-depth exploration of the core mechanism behind their most common synthesis: the reaction of organoboronic acids with potassium hydrogen fluoride (KHF₂). We will dissect the mechanistic steps, explain the causality behind experimental choices, provide a validated protocol, and contextualize the process for researchers in synthetic chemistry and drug development.

The Significance of Organotrifluoroborates

Boronic acids are foundational pillars of C-C bond formation. However, their propensity for dehydration to form boroxines and their sensitivity to certain reaction conditions can complicate their use, especially regarding stoichiometry and stability.[4] Organotrifluoroborates elegantly circumvent these issues. By converting the trigonal planar, Lewis-acidic boronic acid into a tetracoordinate, anionic borate complex, the resulting salt gains remarkable stability.[4][5] These crystalline solids can be stored indefinitely, weighed accurately, and are compatible with a wide range of functional groups, making them ideal for complex molecule synthesis and library generation.[2][5]

The Core Reaction Mechanism: From Boronic Acid to Trifluoroborate

The conversion of an organoboronic acid to its corresponding potassium organotrifluoroborate salt is a straightforward yet elegant process driven by the potent fluorinating ability of potassium hydrogen fluoride (KHF₂).[1][6] While seemingly simple, the mechanism involves a stepwise ligand exchange at the boron center, culminating in a thermodynamically stable product whose precipitation often drives the reaction to completion.[7]

The Critical Role of KHF₂

The choice of KHF₂ is deliberate and crucial. Simple fluoride sources like potassium fluoride (KF) are generally ineffective at displacing the hydroxyl ligands of a boronic acid.[6] Potassium hydrogen fluoride, a complex of KF and hydrogen fluoride (HF), provides a more potent source of fluoride for the transformation. The reaction can be summarized as:

RB(OH)₂ + 2 KHF₂ → K[RBF₃] + KF + 2 H₂O

Step-by-Step Mechanistic Pathway

The formation is not a single-step event but a sequential process:

-

Initial Lewis Acid-Base Interaction: The vacant p-orbital on the boron atom of the boronic acid makes it Lewis acidic. It interacts with a fluoride ion from KHF₂.

-

First Hydroxyl Displacement: The first hydroxyl group is displaced by a fluoride ion. This is an equilibrium step that forms a hydroxyfluoroborane intermediate.

-

Second Hydroxyl Displacement: A second fluoride ion displaces the remaining hydroxyl group to form an organodifluoroborane (RBF₂) intermediate. This species is a stronger Lewis acid than the starting boronic acid.

-

Formation of the Tetrahedral 'ate' Complex: The highly Lewis-acidic RBF₂ intermediate rapidly coordinates with a final fluoride ion. This step forms the thermodynamically stable, tetracoordinate organotrifluoroborate anion, [RBF₃]⁻.[4][8]

-

Precipitation and Equilibrium Shift: The resulting potassium salt, K[RBF₃], is typically sparingly soluble in the common methanol/water solvent mixture. Its precipitation from the reaction medium acts as a thermodynamic sink, driving the overall equilibrium toward the final product.[4][5][7]

It is noteworthy that this process is effective even with the boroxines—the cyclic anhydride trimers of boronic acids—that are often present in solid boronic acid samples.[6]

Mechanistic Diagram

Caption: Stepwise mechanism of organotrifluoroborate formation.

Field-Proven Insights: Causality in Experimental Design

A robust protocol is one where every step is justified. The standard procedure for organotrifluoroborate synthesis is a self-validating system built on sound chemical principles.

-

Choice of Reagent Stoichiometry: An excess of KHF₂ (typically 3-4 equivalents) is used to ensure the complete conversion of the boronic acid and any associated boroxine.[5] This high concentration of fluoride pushes the equilibria of the stepwise ligand exchange firmly towards the product side.

-

Solvent System Rationale: The use of a methanol/water mixture is a critical choice. Methanol solubilizes the organic-soluble boronic acid, while water is required to dissolve the inorganic KHF₂ salt.[5][6] This biphasic system facilitates the reaction at the solvent interface, and crucially, the resulting organotrifluoroborate product is often insoluble in this specific mixture, enabling simple isolation by filtration.

-

Temperature Control: The reaction is typically initiated at a reduced temperature (0–5 °C) before being allowed to warm to room temperature.[5] This is to manage the initial exotherm upon mixing the reagents, ensuring a controlled and safe reaction profile, especially on a larger scale.

-

Reaction Vessel Material: KHF₂, particularly in water, can slowly release hydrofluoric acid (HF), which is known to etch standard silicate glass.[5] For this reason, conducting the synthesis in chemically resistant Nalgene (polypropylene) or other PTFE-lined vessels is a common and recommended practice to ensure equipment longevity and prevent contamination.[5]

A Validated Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol is adapted from established literature procedures and serves as a reliable template.[4][5]

Reagents & Equipment:

-

Phenylboronic Acid (1.0 equiv)

-

Potassium Hydrogen Fluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Deionized Water

-

500 mL Nalgene bottle or plastic beaker

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Ice-water bath

Step-by-Step Methodology:

-

Setup: In a 500 mL Nalgene bottle equipped with a magnetic stir bar, charge phenylboronic acid (e.g., 10.0 g, 82.0 mmol, 1.0 equiv).

-

Dissolution: Add methanol (e.g., 50 mL) and stir until the boronic acid is fully dissolved. Cool the resulting solution to 0-5 °C using an ice-water bath.

-

KHF₂ Solution Preparation: In a separate glass beaker, prepare a solution of KHF₂ (e.g., 19.2 g, 246 mmol, 3.0 equiv) in deionized water (e.g., 60 mL). Note: KHF₂ is corrosive and should be handled with appropriate personal protective equipment.

-

Reaction: Add the aqueous KHF₂ solution to the cold, stirring methanolic solution of phenylboronic acid in portions over 5-10 minutes. A thick white precipitate will form almost immediately.[5]

-

Stirring: Remove the ice bath and allow the slurry to stir at ambient temperature for 1 hour to ensure the reaction proceeds to completion.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold methanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove any unreacted starting material and residual water.

-

Drying: Dry the crystalline white solid under high vacuum to a constant weight. The purity is typically >95% without further recrystallization. The disappearance of the boronic acid signal in ¹¹B-NMR confirms reaction completion.[5]

Experimental Workflow Diagram

Sources

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

solubility of potassium cyclopentylmethyltrifluoroborate in organic solvents

An In-Depth Technical Guide to the Solubility of Potassium Cyclopentylmethyltrifluoroborate in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Challenge of Organotrifluoroborates

For the modern medicinal or process chemist, potassium organotrifluoroborate salts represent a cornerstone of synthetic versatility. Their remarkable stability to air and moisture, coupled with their predictable reactivity in cornerstone reactions like the Suzuki-Miyaura cross-coupling, has cemented their status as indispensable reagents.[1][2] These crystalline solids offer significant advantages over their more temperamental boronic acid counterparts, providing stoichiometric precision and robustness against protodeboronation.[1][3]

This guide focuses on a representative member of this class, this compound. While specific quantitative solubility data for this exact compound is not prevalent in published literature, its behavior is highly predictable based on the extensive data available for the broader class of potassium alkyltrifluoroborates. The principles, protocols, and strategies discussed herein are therefore directly applicable.